molecular formula C9H16O3S B14333458 3-(Hexanoylsulfanyl)propanoic acid CAS No. 97916-45-5

3-(Hexanoylsulfanyl)propanoic acid

Cat. No.: B14333458
CAS No.: 97916-45-5
M. Wt: 204.29 g/mol
InChI Key: DCUFSSICUHXGEA-UHFFFAOYSA-N
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Description

3-(Hexanoylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a hexanoyl (C6H11CO-) group linked via a sulfanyl (-S-) bridge to a propanoic acid backbone.

Properties

CAS No.

97916-45-5

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

3-hexanoylsulfanylpropanoic acid

InChI

InChI=1S/C9H16O3S/c1-2-3-4-5-9(12)13-7-6-8(10)11/h2-7H2,1H3,(H,10,11)

InChI Key

DCUFSSICUHXGEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)SCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexanoylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoyl chloride with 3-mercaptopropanoic acid in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the thiol group of 3-mercaptopropanoic acid attacks the carbonyl carbon of hexanoyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hexanoylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

3-(Hexanoylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexanoylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Hexanoylsulfanyl)propanoic acid with structurally related propanoic acid derivatives, focusing on substituent groups, physicochemical properties, and biological activities:

Compound Substituent Group Key Properties Biological Activity/Applications References
This compound Hexanoyl-sulfanyl (C6H11CO-S-) Predicted high lipophilicity due to long alkyl chain; moderate water solubility. Potential use as a thioester intermediate in synthesis. Inferred
3-(2-Thienyl)propanoic acid Thienyl (C4H3S-) High solubility in polar solvents; melting point ~85–90°C. Research applications in organic electronics.
3-(4-Hydroxyphenyl)propanoic acid 4-Hydroxyphenyl (C6H4OH-) Low melting point (≈120°C); water-soluble due to phenolic -OH group. Antioxidant and anti-inflammatory candidate.
3-(3-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl (C6H4OH-) Moderate solubility in water; stable under acidic conditions. Studied for interactions with biological systems.
3-(Ethylsulfinyl)propanoic acid Ethylsulfinyl (C2H5SO-) Polar due to sulfinyl group; reactive in redox environments. Intermediate in sulfoxide chemistry.
3-(Methylsulfamoyl)propanoic acid Methylsulfamoyl (CH3NHSO2-) High stability; soluble in DMSO and methanol. Investigated for enzyme inhibition.

Key Observations:

Structural Influence on Lipophilicity: The hexanoyl chain in this compound enhances lipophilicity compared to shorter-chain or aromatic analogs (e.g., thienyl or hydroxyphenyl derivatives). This property may favor its use in lipid-based drug delivery systems . Polar substituents like sulfinyl (-SO-) or sulfamoyl (-NHSO2-) groups increase water solubility and reactivity, as seen in 3-(Ethylsulfinyl)propanoic acid and 3-(Methylsulfamoyl)propanoic acid .

Biological Activity: Phenolic derivatives (e.g., 3-(4-Hydroxyphenyl)propanoic acid) exhibit antioxidant properties due to the -OH group, while sulfur-containing analogs (e.g., thienyl or sulfanyl derivatives) are explored for cytotoxicity or enzyme modulation .

Synthetic Utility: Sulfanyl-linked compounds are pivotal in forming disulfide bonds or thioether linkages, critical in peptide synthesis and polymer chemistry. The hexanoyl chain may stabilize intermediates in multi-step reactions .

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